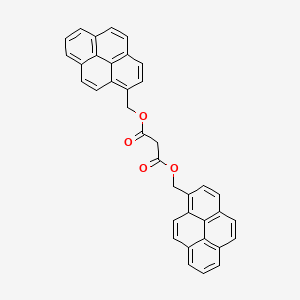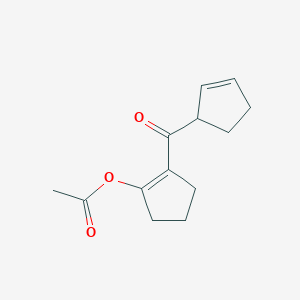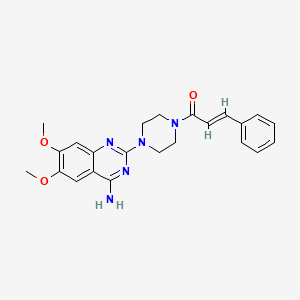
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core, a cinnamoyl group, and a piperazine moiety. These structural features contribute to its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where a halogenated quinazoline derivative reacts with piperazine.
Attachment of the Cinnamoyl Group: The cinnamoyl group is attached to the piperazine nitrogen through an acylation reaction using cinnamoyl chloride or cinnamic acid derivatives in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the cinnamoyl group to a corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives of the cinnamoyl group.
Substitution: Various substituted quinazoline or piperazine derivatives.
Applications De Recherche Scientifique
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation, migration, and survival, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Benzoyl-1-piperazinyl)-quinoline: Similar structure with a benzoyl group instead of a cinnamoyl group.
2-(4-Benzoyl-1-piperazinyl)-quinazoline: Another derivative with a benzoyl group and a quinazoline core.
Uniqueness
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline is unique due to the presence of the cinnamoyl group, which imparts distinct biological activities compared to its benzoyl analogs. The cinnamoyl group can enhance the compound’s ability to interact with specific molecular targets, leading to improved therapeutic potential .
Propriétés
Numéro CAS |
70842-66-9 |
|---|---|
Formule moléculaire |
C23H25N5O3 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H25N5O3/c1-30-19-14-17-18(15-20(19)31-2)25-23(26-22(17)24)28-12-10-27(11-13-28)21(29)9-8-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H2,24,25,26)/b9-8+ |
Clé InChI |
IKWCRLCFRBNCER-CMDGGOBGSA-N |
SMILES isomérique |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)N)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


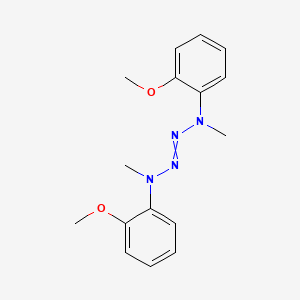

![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)

![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)

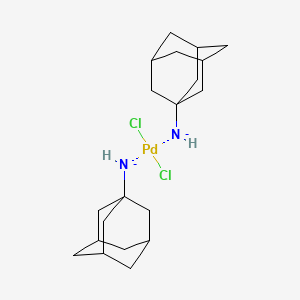



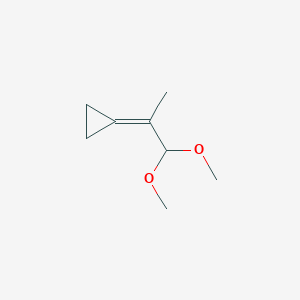
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
